Cas no 2920239-36-5 ((2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid)

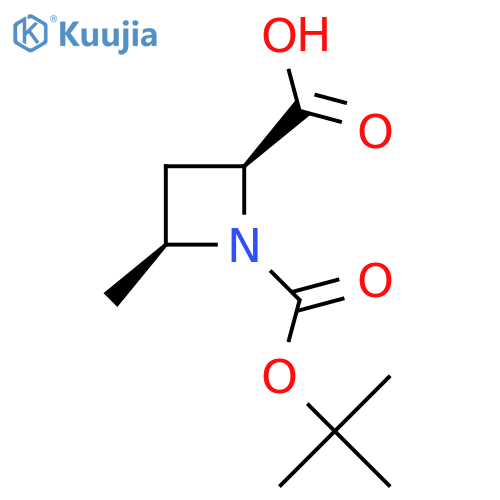

2920239-36-5 structure

商品名:(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid

(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (2S,4S)-1-(tert-Butoxycarbonyl)-4-methylazetidine-2-carboxylic acid

- F98213

- (2S,4S)-1-TERT-BUTOXYCARBONYL-4-METHYL-AZETIDINE-2-CARBOXYLIC ACID

- 2920239-36-5

- (2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid

-

- インチ: 1S/C10H17NO4/c1-6-5-7(8(12)13)11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m0/s1

- InChIKey: SZFDJSLFSMVIOM-BQBZGAKWSA-N

- ほほえんだ: O(C(C)(C)C)C(N1[C@H](C(=O)O)C[C@@H]1C)=O

計算された属性

- せいみつぶんしりょう: 215.11575802g/mol

- どういたいしつりょう: 215.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 66.8Ų

(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR02AHRL-250mg |

(2S,4S)-1-tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid |

2920239-36-5 | 97% | 250mg |

$1063.00 | 2023-12-15 | |

| Aaron | AR02AHRL-100mg |

(2S,4S)-1-tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid |

2920239-36-5 | 97% | 100mg |

$798.00 | 2023-12-15 |

(2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

2920239-36-5 ((2S,4S)-1-Tert-butoxycarbonyl-4-methyl-azetidine-2-carboxylic acid) 関連製品

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量